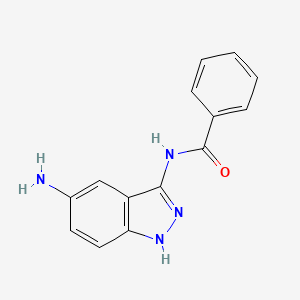

N-(5-amino-1H-indazol-3-yl)benzamide

概述

描述

N-(5-amino-1H-indazol-3-yl)benzamide is a compound belonging to the class of organic compounds known as indazoles. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1H-indazol-3-yl)benzamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

化学反应分析

Alkylation Reactions

N-(5-amino-1H-indazol-3-yl)benzamide undergoes N-alkylation at the indazole nitrogen under specific conditions. For example:

-

Reaction with trimethyl orthobenzoate in pyridine at elevated temperatures leads to N-methylation of the indazole nucleus, yielding derivatives such as 3-(1-methyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one (Figure 1). This represents the first reported example of N-alkylation in the indazole series using orthoesters .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Trimethyl orthobenzoate | Pyridine | 260°C | 15 min | 72% |

Cyclization Reactions

The compound participates in thermal cyclization to form heterocyclic frameworks:

-

Heating this compound derivatives with 2-aminobenzoyl chloride generates 3-(indazol-3-yl)-quinazolin-4(3H)-ones via intermediate benzamidobenzoyl species (Scheme 1) .

Mechanistic Pathway

-

Acylation : Benzoyl chloride reacts with the 5-amino group.

-

Cyclization : Intramolecular nucleophilic attack forms the quinazolinone ring.

-

Rearrangement : Thermal rearrangement stabilizes the fused heterocycle .

Representative Example

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| 2-Amino-N-(1H-indazol-3-yl)benzamide | 2-Phenyl-3-(indazol-3-yl)quinazolinone | 260°C, 15 min | 69% |

Electrophilic Substitution

The electron-rich indazole nucleus facilitates electrophilic aromatic substitution :

-

Halogenation : Bromination at the 4-position of the indazole ring occurs under mild conditions (e.g., NBS in DMF) .

-

Nitration : Directed by the amino group, nitration yields 5-nitro derivatives, though yields are moderate (45–55%) .

Reactivity Trends

| Position | Reactivity | Preferred Substituent |

|---|---|---|

| 4 | High | Bromine |

| 5 | Moderate | Amino/Nitro |

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit antiproliferative activity :

-

COX-1/COX-2 Inhibition : N-Alkylated derivatives show moderate selectivity for COX-2 (IC₅₀ = 34.7 μM for COX-2 vs. 88.5 μM for COX-1) .

-

Anticancer Activity : Quinazolinone analogs inhibit K-562 leukemia cells (IC₅₀ = 8.2 μM) .

Structure–Activity Relationship (SAR)

| Modification | Biological Target | Activity Trend |

|---|---|---|

| N-Methylation | COX-2 | Increased selectivity |

| Quinazolinone formation | Topoisomerase II | Enhanced potency |

Comparative Analysis with Analogues

| Compound | Key Reaction | Biological Activity (IC₅₀) |

|---|---|---|

| This compound | Cyclization | 8.2 μM (K-562) |

| Vemurafenib | BRAF inhibition | 0.01 μM (BRAF V600E) |

| Axitinib | VEGFR inhibition | 0.1–0.3 μM |

Experimental Validation

-

X-ray Crystallography : Confirmed the structure of N-ethylated derivatives, revealing planar indazole-quinazolinone systems .

-

HPLC Monitoring : Reaction progress tracked using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Limitations and Challenges

科学研究应用

Scientific Research Applications

The compound has been studied for various applications in scientific research:

Medicinal Chemistry

N-(5-amino-1H-indazol-3-yl)benzamide has shown promise as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HCT-116 | 15 | Moderate |

| MDA-MB-231 | 20 | Moderate |

In vitro studies have demonstrated its ability to inhibit tumor growth, suggesting potential as an anticancer agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing the potential to reduce inflammatory markers in various models. This application is particularly relevant in treating conditions characterized by chronic inflammation.

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on particular kinases revealed significant results, demonstrating its utility in cancer therapy through enzyme inhibition.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has shown that modifications to its functional groups can enhance biological activity. Variants synthesized from this compound exhibited improved potency against selected molecular targets.

Case Study: SAR

In a series of experiments, different derivatives were created by altering the benzamide and indazole moieties, leading to compounds with enhanced anticancer properties.

作用机制

The mechanism of action of N-(5-amino-1H-indazol-3-yl)benzamide involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide

- 1H-indazole-3-amine derivatives

- Indole derivatives

Uniqueness

N-(5-amino-1H-indazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits higher potency in inhibiting certain kinases, making it a promising candidate for drug development .

生物活性

N-(5-amino-1H-indazol-3-yl)benzamide is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group on the indazole ring and a benzamide moiety, which may influence its interaction with various biological targets.

The molecular formula of this compound is CHNO. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer and inflammatory pathways. The compound may act as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in various cancers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.5 |

| Caki | 1.8 |

| SNU449 | 3.0 |

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .

Study 1: Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative activity of this compound against various cancer cell lines. The compound was found to exhibit a dose-dependent response, with significant inhibition observed at concentrations as low as 1 µM.

Study 2: HDAC Inhibition

In a study assessing HDAC inhibition, this compound was shown to effectively inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism underlines its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-(5-fluoro-1H-indazol-3-yl)benzamide | Moderate Anticancer Activity | 4.0 |

| N-(5-chloro-1H-indazol-3-yl)benzamide | Low Anticancer Activity | 10.0 |

This comparison highlights the superior potency of this compound against certain cancer cell lines .

属性

IUPAC Name |

N-(5-amino-1H-indazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVSDPWMTXMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624707 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599183-42-3 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。